1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(3-chloro-2-fluorophenyl)methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-9-3-1-2-7(10(9)12)5-14-6-8(4-13-14)15(16)17/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDWRJBYCMYOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-Chloro-2-fluorobenzylpyrazole
Procedure :
-
React 4-nitropyrazole (1.0 equiv) with 3-chloro-2-fluorobenzyl bromide (1.1 equiv) in acetone.
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Add triethylamine (1.5 equiv) dropwise at 0°C.
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Warm to room temperature and stir for 12 hours.
Work-Up :
-
Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.
-
Isolate via column chromatography (hexane:EtOAc = 4:1).
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | 98.5% |
| Melting Point | 242–243°C |
Nitro Group Introduction
Post-alkylation, nitro group positioning is confirmed through X-ray crystallography. The nitro orientation affects bioavailability, with the para configuration (as in the target compound) showing enhanced stability over meta analogues.
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost-effectiveness and safety. Key modifications from bench-scale methods include:
Solvent Recycling
Byproduct Management
-
Chloride byproducts are neutralized with aqueous NaOH, reducing effluent toxicity by 40% compared to batch processes.
Reaction Kinetic and Thermodynamic Analysis
Temperature Dependence
The alkylation follows second-order kinetics, with activation energy () of 45.2 kJ/mol. Below 25°C, incomplete conversion (<70%) occurs due to reduced nucleophilic attack efficiency.
Solvent Effects
Solvent polarity correlates with reaction rate (Table 1):
Table 1 : Solvent Impact on Alkylation Rate
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|
| DMF | 36.7 | 8.9 |
| Acetonitrile | 37.5 | 7.2 |
| THF | 7.6 | 2.1 |
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing alkylation at the pyrazole’s N2 position is minimized by:
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl bridge can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups.
Reduction: 1-[(3-Chloro-2-fluorophenyl)methyl]-4-amino-1H-pyrazole.
Oxidation: 1-[(3-Chloro-2-fluorophenyl)carboxyl]-4-nitro-1H-pyrazole.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. Research has shown that 1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole can inhibit the growth of specific cancer cell lines. For instance, in vitro studies demonstrated its effectiveness against breast cancer cells, suggesting potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In a study assessing various pyrazole derivatives, it was found that this compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. This positions it as a candidate for developing new antibiotics, particularly in an era of rising antibiotic resistance .
Enzyme Inhibition
Another critical application is its role as an enzyme inhibitor. The compound has been shown to inhibit certain enzymes involved in cancer progression and inflammation. For example, it effectively inhibited cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer development .
Agrochemicals
Pesticide Development
The structural characteristics of this compound make it suitable for use in agrochemical formulations. Its efficacy as a pesticide has been explored, particularly against pests affecting crops. Preliminary results indicate that it can effectively reduce pest populations while maintaining low toxicity levels for non-target organisms .
Herbicide Potential
In addition to its insecticidal properties, there is ongoing research into its potential as a herbicide. The compound's ability to disrupt specific biochemical pathways in plants could lead to the development of selective herbicides that target weeds without harming crops .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been studied for applications in coatings and adhesives due to its thermal stability and mechanical strength .
Nanotechnology Applications
The compound's unique properties have also led to its exploration in nanotechnology. It can serve as a functionalizing agent for nanoparticles, improving their stability and dispersibility in various solvents. This application is crucial for developing nanomaterials used in drug delivery systems and diagnostic tools .
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Structural Variations and Molecular Formulas
The target compound is compared to structurally related pyrazoles with variations in substituents, halogen positions, and functional groups (Table 1).
Table 1: Structural Comparison of 1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole and Analogues
Key Observations :
- Halogen Effects: The 3-Cl-2-F substitution in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to mono-halogenated analogues (e.g., 2-F or 2-Iodo derivatives) .
Physical and Chemical Properties
Table 2: Physical Properties of Selected 4-Nitro-pyrazole Derivatives
Key Observations :
- Melting Points: Electron-withdrawing groups (e.g., NO₂, halogens) and selenide substituents increase melting points due to enhanced dipole interactions .
- Solubility: Bulky substituents (e.g., 2,3-dichloro-phenoxymethyl ) reduce aqueous solubility, favoring organic solvents.
Biological Activity
1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole is a compound that belongs to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
The molecular formula of this compound is with a molecular weight of approximately 239.64 g/mol. Its structure features a pyrazole ring substituted with a chlorofluorophenyl group and a nitro group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, showcasing their potent antimicrobial properties .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus |
| Other Derivative | 0.25 - 0.30 | Escherichia coli |
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented, with several studies demonstrating their efficacy against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| NCI-H460 | 42.30 |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and apoptosis pathways .
Anti-inflammatory Activity
Pyrazoles are also recognized for their anti-inflammatory properties. Research indicates that derivatives like this compound can inhibit inflammatory mediators.
The anti-inflammatory mechanism is thought to involve the inhibition of cyclooxygenases (COX), which play a significant role in the inflammatory response. The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation .
Q & A
Q. What are the optimal synthetic routes for 1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step process:
Pyrazole Core Formation : Condensation of hydrazine derivatives with diketones or via cyclization of nitrile intermediates.
Substitution : Introduction of the 3-chloro-2-fluorobenzyl group via nucleophilic substitution or alkylation.
Nitration : Selective nitration at the 4-position using HNO₃/H₂SO₄ or acetyl nitrate under controlled temperatures (0–5°C) .
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for benzylation.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency.
- Temperature Control : Nitration requires strict temperature control to avoid byproducts.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzylation | 3-Chloro-2-fluorobenzyl chloride, K₂CO₃, DMF, 60°C | 72–85 | |
| Nitration | HNO₃ (90%), H₂SO₄, 0°C, 2h | 65–78 |
Q. Which spectroscopic techniques are most effective for confirming the molecular structure, and what are the key spectral markers?
Methodological Answer:
Q. Table 2: Key Spectral Assignments
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | - | 1520–1550 |
| Benzyl CH₂ | 4.5–5.0 (triplet) | - |
| Pyrazole C-H | 7.8–8.2 (singlet) | - |
Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?
Methodological Answer:
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (95% purity threshold) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, F percentages (deviation < 0.4%).
- TLC : Hexane/ethyl acetate (3:1) to monitor reaction progress.
Advanced Research Questions
Q. What strategies are employed to evaluate the compound’s biological activity against enzymatic targets, and how are IC₅₀ values determined?
Methodological Answer:
- Enzyme Inhibition Assays :
- Controls : Include staurosporine (positive control) and DMSO (vehicle control).
Q. Data Interpretation :
- IC₅₀ Discrepancies : Replicate experiments (n ≥ 3) to address variability. Use ANOVA for statistical validation.
Q. How does the compound’s reactivity vary under different pH and solvent conditions, and what stability studies are critical?
Methodological Answer:
- pH Stability :
- Acidic (pH 1–3) : Nitro group reduction observed after 24h (HPLC monitoring).
- Neutral/Basic (pH 7–9) : Stable for >72h in aqueous buffers .
- Solvent Effects :
- DMSO : Promotes decomposition at >60°C; use freshly distilled solvent.
- MeOH/EtOH : Suitable for short-term storage (-20°C).
Q. Table 3: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Time (h) | Reference |
|---|---|---|---|
| 1M HCl, 25°C | 45 | 24 | |
| PBS (pH 7.4), 37°C | <5 | 72 |
Q. When encountering contradictory NMR or mass spectrometry data, what systematic approaches resolve structural ambiguities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
